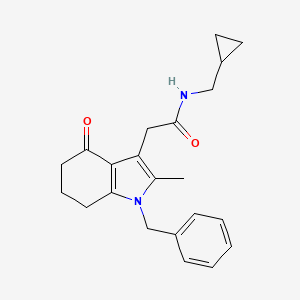
N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a painkiller. It is a member of the piperidine class of compounds and has a unique mechanism of action that sets it apart from other painkillers.
Mécanisme D'action
N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has a unique mechanism of action that sets it apart from other painkillers. It acts as a potent agonist of the α4β2 nicotinic acetylcholine receptor. This receptor is found in the brain and is involved in the modulation of pain signals. By activating this receptor, N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide is able to reduce pain signals and provide pain relief.
Biochemical and Physiological Effects
N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters involved in pain signaling, including substance P and glutamate. N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has also been found to increase the release of dopamine, a neurotransmitter involved in reward and addiction. This has led to interest in its potential use in treating addiction and withdrawal symptoms associated with opioid use.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has a number of advantages for lab experiments. It has been extensively studied and its mechanism of action is well understood. It is also highly selective for the α4β2 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in pain signaling. However, N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the effects of endogenous compounds. It also has a relatively short half-life, which can make it difficult to study in vivo.
Orientations Futures
There are a number of future directions for the study of N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide. One area of interest is its potential use in treating addiction and withdrawal symptoms associated with opioid use. N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to increase the release of dopamine, which may make it useful in treating addiction. Another area of interest is the development of more selective agonists of the α4β2 nicotinic acetylcholine receptor. These compounds may have fewer side effects and be more effective in treating pain conditions. Finally, there is interest in the development of compounds that target other nicotinic acetylcholine receptors, as these receptors may also play a role in pain signaling.
Méthodes De Synthèse
The synthesis method of N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide involves the reaction of 3-methylbenzylmagnesium chloride with ethyl isocyanoacetate to form N-ethyl-3-methylbenzylidenemalonamide. This compound is then treated with sodium hydride and 4-bromopiperidine to form the final product, N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential use as a painkiller. It has been found to be effective in treating a range of pain conditions, including neuropathic pain, inflammatory pain, and acute pain. N-ethyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has also been studied for its potential use in treating addiction and withdrawal symptoms associated with opioid use.
Propriétés
IUPAC Name |
N-ethyl-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-17-16(19)15-7-9-18(10-8-15)12-14-6-4-5-13(2)11-14/h4-6,11,15H,3,7-10,12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVXKURLNXBQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-1-(3-methylbenzyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-4-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5067174.png)
![ethyl 2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate](/img/structure/B5067185.png)


![2-[(5-chloro-1H-benzimidazol-2-yl)thio]propanoic acid](/img/structure/B5067209.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5067216.png)
![ethyl 1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5067219.png)
![5-[4-(methylsulfonyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B5067224.png)
![4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B5067232.png)
![5-(2-furyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5067236.png)
![1-bromo-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B5067245.png)
![1-cyclohexyl-2-(2-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5067249.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,5-dipropoxybenzamide](/img/structure/B5067257.png)
![4-{[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino}benzoic acid](/img/structure/B5067265.png)